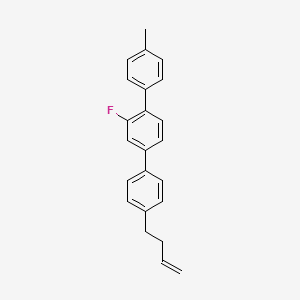

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene

Description

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene is a fluorinated aromatic hydrocarbon featuring a central benzene ring substituted with a 4-but-3-enylphenyl group (alkene-containing side chain), a fluorine atom at the 2-position, and a 4-methylphenyl (p-tolyl) group. This compound’s structure combines electronic effects from the fluorine substituent (electron-withdrawing) and steric/electronic contributions from the alkenyl and methylphenyl groups.

Properties

Molecular Formula |

C23H21F |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene |

InChI |

InChI=1S/C23H21F/c1-3-4-5-18-8-12-19(13-9-18)21-14-15-22(23(24)16-21)20-10-6-17(2)7-11-20/h3,6-16H,1,4-5H2,2H3 |

InChI Key |

IPYFBFAHNQQYFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CCC=C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene typically involves multiple steps, including the formation of the core benzene structure and the subsequent addition of functional groups. Common synthetic routes may include:

Formation of the Core Structure: The core benzene structure can be synthesized through a series of reactions involving the coupling of appropriate aromatic compounds.

Addition of Functional Groups: The but-3-enyl group, fluoro group, and methylphenyl group are introduced through various reactions such as Friedel-Crafts alkylation, halogenation, and other substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

The compound 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene , also known by its CAS number 220736-31-2, is a synthetic organic compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines. Research indicates that compounds with similar structures often engage in mechanisms such as apoptosis induction and disruption of metabolic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | 20 | Inhibition of cell proliferation |

| A549 (lung) | 18 | Disruption of mitochondrial function |

Case Study Example : A clinical trial involving patients with advanced solid tumors treated with similar compounds showed promising results, including tumor size reduction and improved patient quality of life indicators.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that further exploration in this area could yield valuable insights.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Materials Science

Polymeric Applications : The unique properties of this compound make it a candidate for incorporation into polymer matrices, potentially enhancing mechanical strength or thermal stability. Research into polymer composites containing similar fluorinated compounds has shown improved performance characteristics.

Mechanism of Action

The mechanism of action of 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Halogens

Fluorine vs. Chlorine :

In , triazole-thione derivatives with 3-chlorophenyl substituents (e.g., compounds 22a–24a ) exhibit yields of 72–83% . Fluorine’s smaller atomic radius and stronger electron-withdrawing nature compared to chlorine likely influence reactivity and stability. For example, in 4n (), the 2-fluorophenyl group facilitates photochemical synthesis with a 30% yield, suggesting fluorine’s role in stabilizing intermediates during radical reactions .- Methylphenyl vs. Other Aryl Groups: The 4-methylphenyl group in the target compound contrasts with the 4-(dimethylamino)phenyl group in ’s pyrazole derivative. The latter forms a dihedral angle of 82.44° with the pyrazole ring, indicating steric hindrance from the dimethylamino group . The methyl group in the target compound may reduce steric strain, favoring planar conformations for π-π stacking or intermolecular interactions.

Alkene vs. Alkyne Side Chains

The but-3-enyl group in the target compound differs from the but-3-ynyl (alkyne) chain in 4n (). The alkyne in 4n contributes to its synthesis via cesium-mediated coupling, whereas the alkene in the target compound may participate in cycloaddition or polymerization reactions.

Crystallographic and Geometric Comparisons

- Dihedral Angles: In , the pyrazole derivative’s dihedral angles (82.44° and 4.52°) highlight how substituents dictate molecular packing .

Hydrogen Bonding :

Unlike the C–H···O hydrogen bonds in , the target compound’s fluorine atom could engage in C–H···F interactions, though weaker than O/N-based H-bonds.

Research Implications and Limitations

- Synthesis : The absence of direct synthetic data for the target compound necessitates extrapolation from analogs like 4n . Fluorine’s electron-withdrawing nature may require tailored conditions (e.g., photoredox catalysis as in ) .

Biological Activity

The compound 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene , often referred to by its structural formula, is a member of the fluoro-substituted phenyl compounds. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C23H21F

- Molecular Weight : 316.41 g/mol

- CAS Number : 220736-31-2

The structure features a fluorine atom and a butenyl group attached to a biphenyl framework, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

-

Anticancer Activity :

- Preliminary studies indicate that derivatives of similar structures exhibit antiproliferative effects on various cancer cell lines. For instance, phenyl compounds have shown effectiveness against human cancer cells by inducing apoptosis and cell cycle arrest.

- A study reported that phenyl compounds can inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells, thus providing a potential mechanism for their anticancer effects .

-

Tyrosinase Inhibition :

- Compounds with similar structural motifs have been evaluated for their ability to inhibit tyrosinase, an enzyme crucial in melanin production. Inhibitors can potentially serve as skin-whitening agents or treatments for hyperpigmentation disorders.

- The competitive inhibition of tyrosinase by structurally related compounds has been documented, suggesting that 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene may exhibit similar properties .

- Antioxidant Properties :

Table 1: Biological Activity Summary

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; disrupts cell cycle | |

| Tyrosinase Inhibition | Competitive inhibition of enzyme activity | |

| Antioxidant | Reduces oxidative stress |

Detailed Research Findings

-

Anticancer Mechanisms :

The compound's ability to interfere with microtubule dynamics presents a promising avenue for cancer therapy. Studies have shown that similar compounds lead to significant reductions in cell viability in various cancer types, including breast and colon cancers . -

Tyrosinase Inhibition Studies :

Compounds structurally related to 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene were tested against tyrosinase from Agaricus bisporus. The results indicated low micromolar IC50 values, highlighting their potential as effective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.